5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with:
- A 4-bromophenyl group at position 1.
- An amino group at position 3.
- An N-isopropyl carboxamide at position 4.
This compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, which are pharmacologically significant due to their modular synthesis and adaptability for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
5-amino-1-(4-bromophenyl)-N-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-8(13)4-6-9/h3-7H,14H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBPYRNKPSFEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
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Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable brominated aromatic compound with the triazole intermediate.
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Amination: : The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the triazole intermediate.
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Isopropylation: : The isopropyl group is introduced through an alkylation reaction, where an isopropyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent serves as a key site for palladium-catalyzed cross-coupling reactions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 4-Aryl derivatives (e.g., biaryl motifs) | 65–85% |
This reaction enables the introduction of diverse aryl groups, enhancing structural diversity for biological activity optimization . The bromine atom’s electronegativity facilitates oxidative addition with palladium catalysts, while microwave-assisted synthesis (120°C, 20 min) improves reaction efficiency.
Acid-Base Reactions Involving the Amino Group
The primary amine at position 5 participates in protonation-deprotonation equilibria and derivatization:
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Protonation : Forms a cationic species in acidic media (pH < 4), confirmed by UV-Vis spectral shifts.
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives, used to modulate solubility and bioactivity .
Functionalization of the Carboxamide Group
The carboxamide moiety undergoes:
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Hydrolysis : Under strong acidic (6M HCl, 100°C) or basic (NaOH, 70°C) conditions, yielding 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
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Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, improving metabolic stability.
Triazole Ring Reactivity
The 1,2,3-triazole core participates in:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to generate bis-triazole architectures, useful in polymer chemistry .
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Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing effects of adjacent groups, but nitration (HNO₃/H₂SO₄) at position 2 has been reported.
Biological Interaction Mechanisms
The compound’s reactivity correlates with its pharmacological effects:
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Enzyme Inhibition : Forms hydrogen bonds with thymidylate synthase via the carboxamide and amino groups, as shown in molecular docking studies (binding energy: −8.2 kcal/mol) .
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Antimicrobial Activity : Structural derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus due to cell wall synthesis disruption .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 220°C, analyzed via TGA-DSC.
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Photodegradation : UV exposure (254 nm) induces cleavage of the triazole ring, forming nitrile byproducts (HPLC-MS confirmation).
Synthetic Methodologies
Key approaches include:
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Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min with 92% purity (HPLC).
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Grignard Reagent Addition : Isobutylmagnesium bromide selectively reacts at the carboxamide carbonyl, generating tertiary alcohol intermediates.
Comparative Reactivity of Analogs
| Analog Structure | Reactivity Difference | Source |
|---|---|---|
| 5-Amino-1-(3-bromophenyl) derivative | Slower Suzuki coupling (meta effect) | |
| N-Cyclopropyl carboxamide | Enhanced hydrolytic stability |
This compound’s multifunctional reactivity positions it as a valuable scaffold in drug discovery and materials science. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications and exploring novel biological targets.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is CHBrNO, with a molecular weight of 324.18 g/mol. The compound features an amino group, a carboxamide functional group, and a bromophenyl moiety that enhances its lipophilicity and interaction potential with biological targets .
Antimicrobial Activity
Compounds in the triazole family are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacteria and fungi. Its mechanism may involve the inhibition of specific enzymes or pathways critical for microbial survival .
Anticancer Properties
This compound has shown promise in cancer research, particularly in inhibiting pathways involved in tumor growth. Studies suggest that it may act as a β-turn mimetic, influencing protein interactions that are pivotal in cancer progression. The structural similarities to known anticancer agents highlight its potential as a therapeutic candidate.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. This includes studies focusing on its binding affinity to various biological targets using techniques such as molecular docking and surface plasmon resonance. These investigations are crucial for understanding its mechanism of action and optimizing its efficacy.
Organic Electronics
Triazole derivatives have been explored for their applications in material science due to their unique electronic properties. This compound may have potential uses in organic electronics, particularly in the development of conductive polymers or as a component in organic light-emitting diodes (OLEDs).
Polymer Synthesis
The compound can also be utilized in polymer chemistry, where its functional groups may facilitate cross-linking or serve as building blocks for more complex materials. This could lead to the development of novel materials with tailored properties for specific applications.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against several bacterial strains | |
| Anticancer Mechanism | Inhibition of tumor growth pathways; potential β-turn mimetic | |
| Enzyme Inhibition Studies | Binding affinity studies indicate potential therapeutic applications | |
| Material Applications | Explored for use in organic electronics and polymer synthesis |
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the amino and isopropyl groups can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold is highly tunable, with variations in the aryl group and carboxamide substituent influencing biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
The 4-bromophenyl group in the target compound may enhance stability compared to nitro or chlorophenyl analogs . Carbamoylmethyl (Lead 1): This substituent enables β-turn mimetic behavior, critical for inhibiting LexA self-cleavage in bacterial SOS response pathways .
Hydroxyethyl/Morpholino: Polar groups in other analogs improve solubility but may reduce cell permeability .
Antibacterial Activity (SOS Response Inhibition)
The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold (e.g., Lead 1) inhibits RecA*-mediated LexA cleavage, a key step in bacterial SOS response activation. Lead 1 showed an IC50 of 32 µM, while optimized analogs like Compound 14 exhibited improved potency . The target compound’s 4-bromophenyl group may enhance target binding through hydrophobic interactions, though specific data are needed.
Anticancer Activity
Analogous compounds with 4-chlorophenyl or 4-fluorophenyl groups demonstrated antiproliferative effects:
- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl) analog: Achieved -27.30% growth inhibition in CNS cancer SNB-75 cells .
- N-(2-Hydroxyethyl)-4-chlorophenyl analog : Studied for molecular conformation and intermolecular interactions relevant to anticancer activity .
Table 2: Physicochemical Properties of Selected Analogs
Biological Activity
5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This compound features a bromophenyl group and an isopropyl substituent, which enhance its lipophilicity and biological interactions. The presence of functional groups such as amino and carboxamide contributes to its potential as a therapeutic agent.
The molecular formula of this compound is with a molecular weight of 324.18 g/mol. The compound's structure is characterized by a five-membered ring containing three nitrogen atoms, typical of triazoles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.18 g/mol |
| CAS Number | 1032229-80-3 |
Antimicrobial Properties
Research indicates that compounds in the triazole class exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its efficacy against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates potent antimicrobial effects with MIC values comparable to established antibiotics.
- Mechanism of Action : The compound is believed to inhibit bacterial enzymes critical for cell wall synthesis and DNA replication, contributing to its antimicrobial properties .
Antifungal Activity
In addition to antibacterial properties, this compound also shows promise as an antifungal agent. In vitro assays have demonstrated its effectiveness against common fungal pathogens, suggesting potential applications in treating fungal infections .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against multiple strains of bacteria and fungi. The findings indicated that the compound exhibited strong inhibitory effects with MIC values ranging from 0.5 to 2 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of this triazole derivative when combined with other antibiotics such as Ciprofloxacin and Ketoconazole. The combination therapy resulted in reduced MICs for both drugs, indicating enhanced efficacy and potential for overcoming resistance mechanisms in bacterial pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has identified several analogs with varying substituents on the triazole ring that demonstrate different levels of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-N-methyl-N-isopropyl-1H-1,2,3-triazole | Methyl group instead of bromophenyl | Enhanced lipophilicity |
| 5-Amino-N-cyclopropyl-N-isopropyl-1H-1,2,3-triazole | Cyclopropyl substituent | Unique biological interactions |
| 5-Amino-N-benzyl-N-isopropyl-1H-1,2,3-triazole | Benzyl group instead of bromophenyl | Altered pharmacokinetic properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a one-pot, three-component reaction involving 4-bromoaniline, isopropyl isocyanide, and sodium azide, catalyzed by copper(I) iodide. Optimization involves adjusting reaction temperature (70–90°C), solvent polarity (DMF or acetonitrile), and catalyst loading (5–10 mol%) to improve yield (reported up to 75–85%) and purity . Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like unreacted azides.
Q. How do solubility limitations of this compound impact experimental design, and what initial strategies can mitigate these issues?
- Methodological Answer : The compound’s low aqueous solubility (evidenced by analogs in ) complicates in vitro assays. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v) to maintain solubility without inducing cellular toxicity.
- Preparing stock solutions in DMSO followed by dilution in buffered saline (PBS) for biological assays.
- Pre-formulating with cyclodextrins or liposomes for enhanced dispersion in aqueous media .
Q. What enzymatic targets are associated with this compound, and how are inhibition assays designed?
- Methodological Answer : The compound selectively inhibits enzymes like carbonic anhydrase and histone deacetylase (HDAC). Assays involve:
- Enzyme kinetics : Measuring IC₅₀ via fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for carbonic anhydrase).
- Dose-response curves : Testing concentrations from 1 nM to 100 µM, with controls for non-specific binding (e.g., zinc chelators for metalloenzymes) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ across publications)?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or enzyme isoforms. To address this:
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Validate isoform specificity via CRISPR-edited cell lines or recombinant enzymes.
- Apply statistical meta-analysis to identify confounding variables (e.g., buffer composition) .
Q. What computational approaches support the design of derivatives with improved solubility and target specificity?
- Methodological Answer :
- Molecular docking : Simulate binding to HDAC or carbonic anhydrase active sites (software: AutoDock Vina) to prioritize substituents enhancing hydrogen bonding or π-π interactions.
- QSAR modeling : Correlate logP and polar surface area with solubility data from analogs (e.g., fluorophenyl derivatives in ).
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to predict off-target effects .
Q. How can researchers integrate this compound into studies of multi-enzyme pathways (e.g., cancer metabolism)?
- Methodological Answer :
- Transcriptomics : Use RNA-seq to identify pathways modulated post-treatment (e.g., glycolysis, oxidative phosphorylation).
- Metabolomic profiling : LC-MS/MS to quantify ATP, NADH, and TCA cycle intermediates in treated vs. untreated cells.
- Combination index analysis : Test synergy with chemotherapeutics (e.g., cisplatin) using Chou-Talalay models .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
